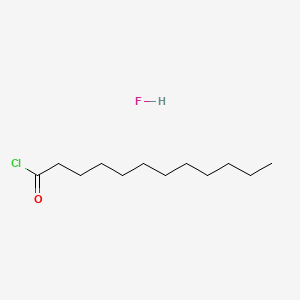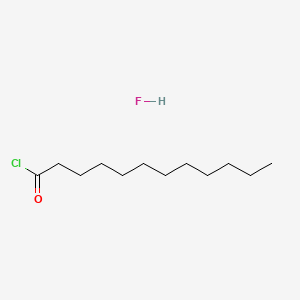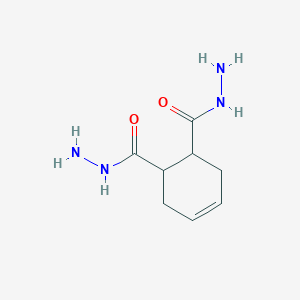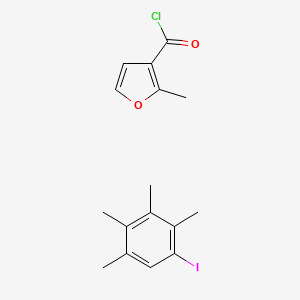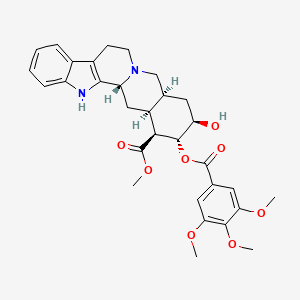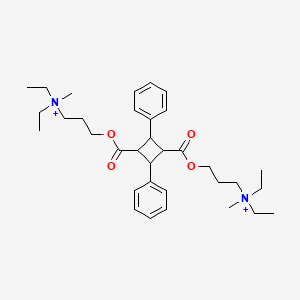
Naproxen 2-piperazine ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naproxen 2-piperazine ethanol is a compound that combines the nonsteroidal anti-inflammatory drug (NSAID) naproxen with a piperazine moiety and an ethanol group. Naproxen is widely used for its pain-relieving and anti-inflammatory properties, commonly prescribed for conditions such as arthritis, dysmenorrhea, and acute gout . The addition of the piperazine and ethanol groups aims to enhance the solubility, bioavailability, and overall pharmacokinetic profile of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of naproxen 2-piperazine ethanol involves multiple steps, starting with the preparation of naproxen and piperazine derivatives. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the addition of ethanol groups under basic conditions . The key steps involve:
Cyclization: The reaction between 1,2-diamine derivatives and sulfonium salts in the presence of a base like DBU to form protected piperazines.
Addition of Ethanol: The protected piperazines are then reacted with ethanol under basic conditions to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound typically involves continuous flow processes to ensure high yield and purity. The process may include the use of catalysts such as 63% Cu/γ-Al2O3 in a flow tubular reactor at elevated temperatures and atmospheric pressure . This method ensures complete conversion of reactants and high selectivity towards the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Naproxen 2-piperazine ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or iron (III) ions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like Raney nickel.
Substitution: Substitution reactions involve the replacement of functional groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with Raney nickel catalyst.
Substitution: Nucleophiles like sodium ethoxide or electrophiles like bromine.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced naproxen derivatives.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Naproxen 2-piperazine ethanol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of naproxen 2-piperazine ethanol involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. The piperazine moiety enhances the compound’s ability to interact with molecular targets, improving its efficacy and reducing side effects .
Comparación Con Compuestos Similares
Similar Compounds
Naproxen: The parent compound, widely used as an NSAID.
Piperazine Derivatives: Compounds like trimetazidine and ranolazine, which also contain the piperazine moiety.
Ethanol Derivatives: Compounds that include ethanol groups to enhance solubility and bioavailability.
Uniqueness
Naproxen 2-piperazine ethanol stands out due to its combined properties of naproxen, piperazine, and ethanol. This unique combination results in improved solubility, enhanced bioavailability, and potentially greater therapeutic efficacy compared to naproxen alone .
Propiedades
Número CAS |
90294-25-0 |
|---|---|
Fórmula molecular |
C20H28N2O4 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
(2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid;2-piperazin-1-ylethanol |
InChI |
InChI=1S/C14H14O3.C6H14N2O/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10;9-6-5-8-3-1-7-2-4-8/h3-9H,1-2H3,(H,15,16);7,9H,1-6H2/t9-;/m0./s1 |
Clave InChI |
ONCMPMFRKIGYFG-FVGYRXGTSA-N |
SMILES isomérico |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O.C1CN(CCN1)CCO |
SMILES canónico |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O.C1CN(CCN1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


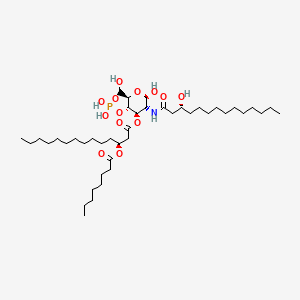

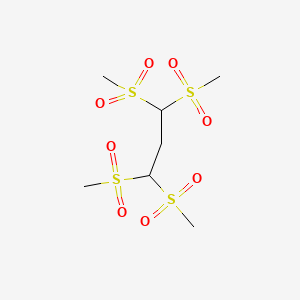
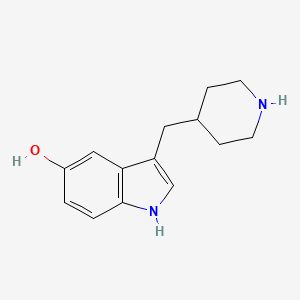

![N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12811598.png)
